![molecular formula C13H7BrCl6 B590214 5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene CAS No. 36483-55-3](/img/structure/B590214.png)

5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

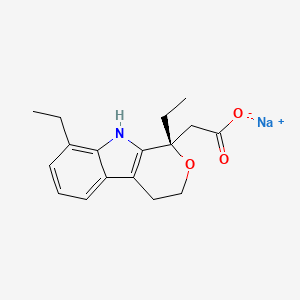

The compound “5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene” is a complex organic molecule. It contains a bicyclic heptene ring, which is a seven-membered ring with one double bond. The molecule also has a bromophenyl group attached to it, which is a phenyl ring (a variant of benzene) with a bromine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of the bicyclic ring and the bromophenyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the double bond in the heptene ring and the bromine atom in the bromophenyl group. These could potentially be sites of addition reactions or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Environmental Presence and Toxicity of Halogenated Compounds

Halogenated organic compounds, including those with bromine and chlorine substituents, are widely studied for their environmental persistence and potential toxic effects. Compounds like polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) serve as examples of organohalogen compounds with widespread environmental impact. These substances have been scrutinized for their role as flame retardants, their persistence in the environment, accumulation in biotic systems, and potential neurotoxic and endocrine-disrupting effects (Vuong et al., 2020). Moreover, the occurrence and toxicity of antimicrobial triclosan, a chlorinated phenolic compound, highlight concerns regarding the environmental fate of halogenated compounds and their transformation into potentially more toxic derivatives (Bedoux et al., 2012).

Synthesis and Application of Halogenated Compounds

Research into the synthesis of halogenated biphenyls, such as 2-Fluoro-4-bromobiphenyl, showcases the methodologies employed in creating structurally complex organohalogen compounds. These synthetic approaches, involving cross-coupling reactions and diazotization, underpin the manufacturing processes for pharmaceuticals and materials with specific functional properties (Qiu et al., 2009).

Environmental Remediation and Management

The persistence of halogenated compounds in the environment necessitates innovative remediation strategies. Research on the degradation and removal of PCBs, for example, includes approaches like microbial degradation, chemical dehalogenation, and adsorption techniques using activated carbon. Emerging methods, such as supercritical water oxidation and nanoscale zero-valent iron-based reductive dehalogenation, offer new avenues for addressing the contamination by halogenated organic pollutants (Jing et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as brompheniramine, are known to act as antagonists of the h1 histamine receptors . These receptors play a crucial role in allergic reactions, making them a common target for antihistamines .

Mode of Action

For instance, brompheniramine, a histamine H1 antagonist, interacts with its targets by blocking the action of histamine, a compound in the body involved in allergic reactions . This results in a reduction of symptoms associated with allergies .

Biochemical Pathways

Compounds with similar structures have been found to have potent antileishmanial and antimalarial activities . These activities suggest that the compound may affect pathways related to these diseases.

Pharmacokinetics

A study on a similar compound, 1-(3′-bromophenyl)-heliamine, revealed that it displayed a maximum concentration (cmax) of 56865 ± 12214 ng/mL 100 ± 045 h after oral administration . This suggests that the compound may have good bioavailability.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may have a significant impact on the cellular processes of these pathogens.

Action Environment

It’s worth noting that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may also be influenced by similar environmental factors.

Future Directions

properties

IUPAC Name |

5-(2-bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl6/c14-8-4-2-1-3-6(8)7-5-11(17)9(15)10(16)12(7,18)13(11,19)20/h1-4,7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQZQQQNZBNZHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)

![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)